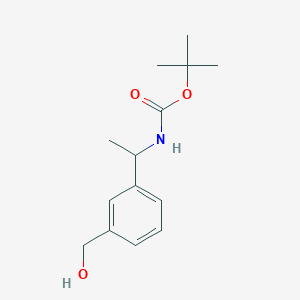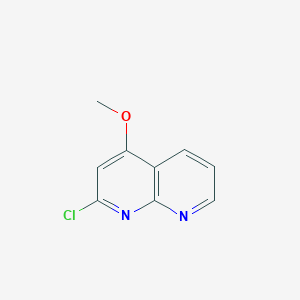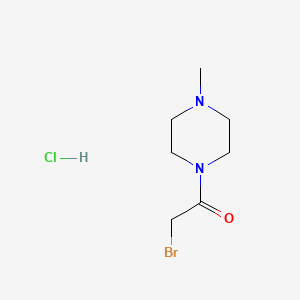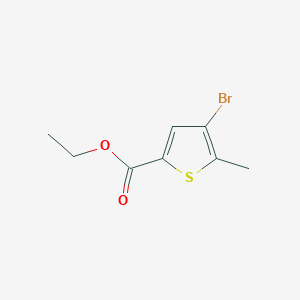
Ethyl 4-bromo-5-methylthiophene-2-carboxylate
Overview
Description
Ethyl 4-bromo-5-methylthiophene-2-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-5-methylthiophene-2-carboxylate typically involves the bromination of 5-methylthiophene-2-carboxylic acid followed by esterification. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The esterification step involves reacting the brominated product with ethanol in the presence of an acid catalyst like sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to remove the bromine substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include ethyl 4-amino-5-methylthiophene-2-carboxylate, ethyl 4-thio-5-methylthiophene-2-carboxylate, etc.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Debrominated thiophene derivatives.
Scientific Research Applications
Ethyl 4-bromo-5-methylthiophene-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-bromo-5-methylthiophene-2-carboxylate depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating biological pathways. For instance, thiophene derivatives are known to inhibit certain enzymes involved in inflammation and microbial growth . The bromine substituent can enhance the compound’s reactivity, facilitating its interaction with molecular targets .
Comparison with Similar Compounds
- Ethyl 4-chloro-5-methylthiophene-2-carboxylate
- Ethyl 4-iodo-5-methylthiophene-2-carboxylate
- Ethyl 4-bromo-5-ethylthiophene-2-carboxylate
Comparison: Ethyl 4-bromo-5-methylthiophene-2-carboxylate is unique due to its specific substituents, which influence its reactivity and applications. The bromine atom provides a balance between reactivity and stability, making it suitable for various synthetic transformations. In contrast, the chloro and iodo analogs may exhibit different reactivity profiles due to the varying electronegativities and sizes of the halogen atoms .
Properties
IUPAC Name |
ethyl 4-bromo-5-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-3-11-8(10)7-4-6(9)5(2)12-7/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTPEJUESOOPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile](/img/structure/B6325389.png)


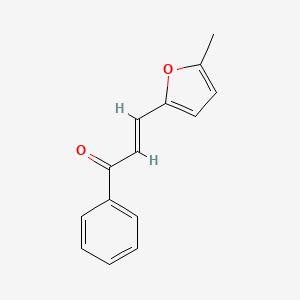

![3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B6325435.png)




